Enniatin C
Overview
Description
Enniatins are a class of organic chemical compounds found in Fusarium fungi. They appear in nature as mixtures of cyclic depsipeptides. The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F . Enniatin C belongs to the class of organic compounds known as cyclic depsipeptides. These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues (usually α-amino and α-hydroxy acids) connected in a ring .
Synthesis Analysis
Enniatin synthetase (Esyn), a 347-kDa multienzyme consisting of two substrate activation modules, is responsible for the nonribosomal formation of the cyclohexadepsipeptide enniatin. The synthesis follows the so-called thiol template mechanism .Molecular Structure Analysis
The crystal structure of enniatin C was studied and it was found that the crystals of enniatin C grown in the presence of KSCN would also adopt the P conformation .Chemical Reactions Analysis
Enniatins are a class of organic chemical compounds found in Fusarium fungi. They appear in nature as mixtures of cyclic depsipeptides . The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F .Physical And Chemical Properties Analysis
Enniatin C is a pure compound. Its formula is C36H63N3O9 and its molecular weight is 681.91 .Scientific Research Applications
Anticancer Potential
Enniatins, including Enniatin C, have been researched for their potential anticancer properties. A study by Wätjen et al. (2009) found that enniatins can induce apoptotic cell death in hepatoma cells, with significant inhibition of ERK phosphorylation, a pathway associated with cell proliferation. This suggests a potential role for Enniatin C in cancer therapy by disrupting cancer cell growth and survival pathways (Wätjen et al., 2009).
Biological Activities and Applications
Enniatins exhibit a range of biological activities, including anti-insectan, antifungal, antibiotic, and cytotoxic effects. Sy-Cordero et al. (2012) note that these properties drive contemporary interest in enniatins for various applications. The cyclohexadepsipeptides, such as Enniatin C, isolated largely from Fusarium species, have been a subject of research for over 60 years due to their diverse biological activities (Sy-Cordero, Pearce, & Oberlies, 2012).
Mycotoxin Properties and Cytotoxicity
Firáková et al. (2007) highlighted the mycotoxin properties of enniatins, which include ionophoric, phytotoxic, anthelmintic effects, antibiotic activity, and potent cytotoxicity against cancer cell lines. These properties suggest a potential for Enniatin C in developing treatments for various conditions, including cancer and infections (Firáková, Proksa, & Šturdíková, 2007).
Electrophysiological Properties
Kamyar et al. (2004) investigated the electrophysiological properties of enniatins, including their ability to form cation-selective pores in cell membranes. This feature is characterized by conductance levels typical for channels, ion selectivity, and conductivity, implying a role in altering cell physiology (Kamyar et al., 2004).
Neurotoxic Effects
Krug et al. (2018) examined the potential neurotoxic effects of enniatins, particularly Enniatin B and B1, oncerebral cells. They explored how these compounds affect cell viability in different types of brain cells, including brain capillary endothelial cells and astrocytoma cells. This research suggests that Enniatin C might also exhibit similar effects on brain cells and contribute to our understanding of its neurotoxic potential (Krug, Behrens, Esselen, & Humpf, 2018).
Safety And Hazards
Enniatin C should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICJNWLMJRLFKQ-NHODMIADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enniatin C | |
CAS RN |
19893-23-3 | |
Record name | Enniatin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENNIATIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI886GV7NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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